molecular formula C14H15N3S B5503942 1-(2-Ethylphenyl)-3-pyridin-2-ylthiourea

1-(2-Ethylphenyl)-3-pyridin-2-ylthiourea

Cat. No.: B5503942
M. Wt: 257.36 g/mol
InChI Key: GRRYGLBVMCDSJY-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-3-pyridin-2-ylthiourea is a thiourea derivative characterized by a 2-ethylphenyl group attached to one nitrogen of the thiourea moiety and a pyridin-2-yl group on the other. Thioureas are known for their versatile applications in medicinal chemistry, including enzyme inhibition and receptor modulation, due to their hydrogen-bonding capabilities and structural adaptability.

Properties

IUPAC Name

1-(2-ethylphenyl)-3-pyridin-2-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S/c1-2-11-7-3-4-8-12(11)16-14(18)17-13-9-5-6-10-15-13/h3-10H,2H2,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRYGLBVMCDSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=S)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylphenyl)-3-pyridin-2-ylthiourea typically involves the reaction of 2-ethylphenyl isothiocyanate with 2-aminopyridine. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: While specific industrial production methods for 1-(2-Ethylphenyl)-3-pyridin-2-ylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethylphenyl)-3-pyridin-2-ylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for other functional compounds.

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)-3-pyridin-2-ylthiourea largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby modulating their activity. The compound’s thiourea moiety can form hydrogen bonds and other interactions with target proteins, influencing their function and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs Identified:

1-[2-(4-Ethoxy-3-fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)thiourea ()

Boronate-containing analogs (e.g., 1-(2-ethylphenyl)-5-(tetramethyl-1,3,2-dioxaborolato), )

Siponimod-related structures (, for contrast)

Comparative Analysis:

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features
1-(2-Ethylphenyl)-3-pyridin-2-ylthiourea C₁₄H₁₅N₃S 257.35 2-ethylphenyl, pyridin-2-yl, thiourea core
1-[2-(4-Ethoxy-3-fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)thiourea C₁₆H₁₉FN₄OS 342.41 Ethoxy, fluorine, methylpyridin-2-yl, thiourea
1-(2-Ethylphenyl)-5-(tetramethyl-1,3,2-dioxaborolato) C₁₅H₂₁BO₂ 268.14 Boronate ester, ethylphenyl, pyrazole
Functional Group Impact :
  • Thiourea Core: Present in both thiourea derivatives (Target compound and ’s analog), enabling hydrogen-bond donor/acceptor interactions. The absence of this group in boronate analogs () shifts utility toward cross-coupling reactions rather than direct bioactivity .
  • Pyridine Modifications :
    • The target compound’s pyridin-2-yl group is unsubstituted, favoring planar interactions.
    • ’s analog features a 5-methylpyridin-2-yl group (enhanced steric bulk) and a 4-ethoxy-3-fluoropyridin-2-yl group (electron-withdrawing fluorine and ethoxy for solubility modulation). These substitutions may improve target affinity or metabolic stability compared to the simpler pyridin-2-yl group .
  • Ethylphenyl vs. In contrast, boronate-containing analogs () are typically used as intermediates in Suzuki-Miyaura reactions, highlighting divergent applications .

Hypothetical Pharmacological Implications

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Electron-Withdrawing Substituents : The fluorine atom in ’s compound may enhance binding to electronegative pockets in enzymes or receptors, a feature absent in the target compound.
  • Lipophilicity : The ethyl group in the target compound likely confers higher logP values compared to polar substituents (e.g., ethoxy or boronate groups), affecting distribution and half-life .
  • Synthetic Utility : Boronate analogs () are more relevant in synthetic chemistry, whereas thiourea derivatives are prioritized in drug discovery for their bioactivity .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Ethylphenyl)-3-pyridin-2-ylthiourea, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis of thiourea derivatives typically involves coupling aryl isothiocyanates with amines. For this compound, start with 2-ethylphenyl isothiocyanate and 2-aminopyridine. Use polar aprotic solvents (e.g., DMF or THF) under inert conditions. Optimize reaction efficiency by:
  • Varying stoichiometric ratios (1:1 to 1:1.2, amine:isothiocyanate).
  • Screening catalysts (e.g., triethylamine or DMAP) to enhance coupling rates .
  • Employing factorial design experiments to identify critical factors (temperature, solvent, reaction time) and interactions .

Q. How can the purity and structural integrity of 1-(2-Ethylphenyl)-3-pyridin-2-ylthiourea be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC/GC-MS : Quantify purity (>95%) and detect byproducts.
  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., ethylphenyl and pyridyl groups).
  • Single-crystal X-ray diffraction : Resolve bond angles and torsion angles to validate the thiourea backbone .
  • Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values.

Q. What solubility and stability profiles are critical for experimental design involving this compound?

  • Methodological Answer : Conduct solubility tests in common solvents (DMSO, ethanol, water) using UV-Vis spectroscopy or gravimetric analysis. Stability studies should include:
  • pH dependence : Test degradation rates in acidic (pH 2–4) and basic (pH 8–10) buffers.
  • Thermal stability : Use TGA/DSC to identify decomposition temperatures.
  • Light sensitivity : Store samples in amber vials and monitor photodegradation via HPLC .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this thiourea derivative?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and predict reaction barriers. Use software like Gaussian or ORCA to:
  • Identify intermediates in the thiourea formation mechanism.
  • Simulate solvent effects on reaction kinetics.
  • Validate results against experimental data (e.g., activation energy from Arrhenius plots) .
    Combine with machine learning to prioritize reaction conditions from high-throughput screening data .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar thiourea compounds?

  • Methodological Answer : Contradictions often arise from assay variability or structural nuances. Address this by:
  • Standardizing assays : Use identical cell lines (e.g., HEK293 or HeLa) and control compounds.
  • SAR analysis : Compare substituent effects (e.g., ethyl vs. methyl groups) on activity .
  • Meta-analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to aggregate data from multiple studies .

Q. How can the compound’s electronic properties (e.g., HOMO-LUMO gaps) be correlated with its biological or catalytic activity?

  • Methodological Answer : Perform DFT calculations to determine frontier molecular orbitals. Compare HOMO-LUMO gaps with experimental
  • Electrochemical studies : Use cyclic voltammetry to measure redox potentials.
  • Catalytic assays : Test activity in model reactions (e.g., Suzuki coupling) to link electronic profiles with efficiency .

Q. What experimental designs are suitable for assessing the compound’s ecological impact when toxicity data is limited?

  • Methodological Answer : Follow tiered risk assessment protocols:

Acute toxicity : Use Daphnia magna or Vibrio fischeri bioassays for EC₅₀ values .

Bioaccumulation : Measure logP values (octanol-water partitioning) and BCF (bioconcentration factors).

Degradation studies : Perform OECD 301 tests (ready biodegradability) or advanced oxidation experiments .

Methodological Frameworks for Data Analysis

Q. How should researchers approach statistical analysis of dose-response data for this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., log-logistic or Hill equations) to fit dose-response curves. Validate with:
  • Goodness-of-fit tests : Calculate R² and AIC values.
  • Bootstrap resampling : Estimate confidence intervals for IC₅₀ values.
  • Cross-validation : Split data into training/testing sets to avoid overfitting .

Q. What role does crystallography play in resolving structural ambiguities of thiourea derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction provides unambiguous bond lengths and angles. For example:
  • Confirm the planarity of the thiourea moiety (C-N-C-S dihedral angles <10°).
  • Identify intermolecular interactions (e.g., hydrogen bonds) affecting solubility or stability .

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